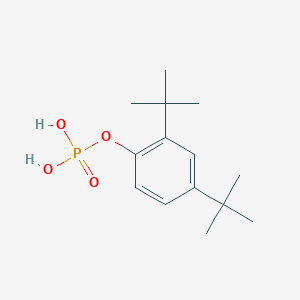
Mono(2,4-di-tert-butylphenyl)phosphate
Vue d'ensemble
Description
Mono(2,4-di-tert-butylphenyl)phosphate is a chemical compound with the molecular formula C14H23O4P . It is available for purchase in quantities such as 10MG .
Molecular Structure Analysis
The molecular structure of Mono(2,4-di-tert-butylphenyl)phosphate consists of 14 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
The predicted boiling point of Mono(2,4-di-tert-butylphenyl)phosphate is 390.6±52.0 °C, and its predicted density is 1.147±0.06 g/cm3 . The predicted pKa value is 1.40±0.50 .Applications De Recherche Scientifique
Food Contact Applications
Mono(2,4-di-tert-butylphenyl)phosphate is related to Tris(2,4-di-tert-butylphenyl) Phosphite (Irgafos 168), which is used in food contact applications . It’s used as an antioxidant in the production of polymers for food contact articles. These antioxidants reduce the degradation of the polymers during thermal processing and provide long-term antioxidant properties to the food contact article .
Air Pollutant
Tris(2,4-di-tert-butylphenyl)phosphate, a compound related to Mono(2,4-di-tert-butylphenyl)phosphate, has been identified as an unexpected abundant toxic pollutant found in PM2.5 . It was detected in all samples collected from two typical cities far away from each other in China . The concentrations of this compound reached up to 851 (median: 153) ng/m3, indicating that it was a widespread and abundant pollutant in the air .
Plastic Additive
The antioxidant Irgafos 168, related to Mono(2,4-di-tert-butylphenyl)phosphate, is popularly added in plastics . Simulation studies indicated that heating, UV radiation, and water contact might significantly transform Irgafos 168 to its oxidized form .
Cell Growth Inhibition
There is research indicating that Mono(2,4-di-tert-butylphenyl)phosphate might have cell growth-inhibiting properties . However, the details of this application are not available in the search results.
Chemical Analysis
Mono(2,4-di-tert-butylphenyl)phosphate can be analyzed using techniques like GC-MS . This can be useful in environmental monitoring and pollution control.
Industrial Use
Mono(2,4-di-tert-butylphenyl)phosphate is available for purchase from chemical supply companies , indicating its use in various industrial applications. However, the specific details of these applications are not available in the search results.
Mécanisme D'action
Target of Action
Mono(2,4-di-tert-butylphenyl)phosphate primarily targets the secretory phospholipase A2 (sPLA2) enzyme . sPLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors of potent inflammatory mediators .
Mode of Action
The compound interacts with sPLA2 through molecular docking, effectively inhibiting the enzyme . This interaction results in the suppression of the inflammatory response, as the production of inflammatory mediators is reduced .
Biochemical Pathways
By inhibiting sPLA2, Mono(2,4-di-tert-butylphenyl)phosphate affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which are potent mediators of inflammation . The inhibition of sPLA2 leads to a decrease in eicosanoid production, thereby reducing inflammation .
Pharmacokinetics
Its solubility in dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The primary result of Mono(2,4-di-tert-butylphenyl)phosphate’s action is a significant reduction in inflammation. In animal studies, it has been shown to exhibit significant anti-inflammatory activity, reducing paw edema in a carrageenan-induced paw edema model .
Propriétés
IUPAC Name |
(2,4-ditert-butylphenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGROEDUAFPSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2,4-di-tert-butylphenyl)phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







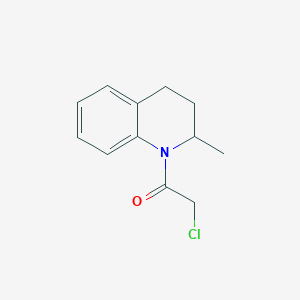
![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)

![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)

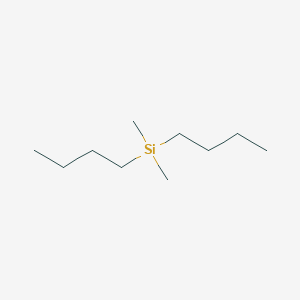
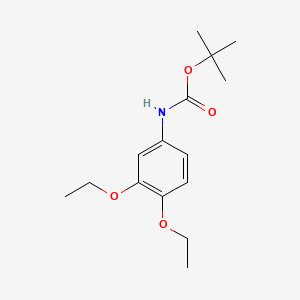
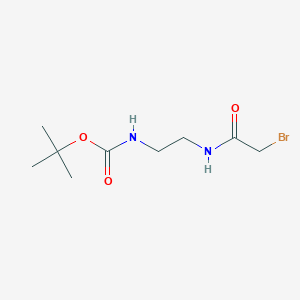
![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)
